molecular formula C8H14O2 B022293 1-(Oxolan-2-yl)butan-1-one CAS No. 100113-53-9

1-(Oxolan-2-yl)butan-1-one

Cat. No.: B022293
CAS No.: 100113-53-9
M. Wt: 142.2 g/mol
InChI Key: AJVISEDONRMJFV-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)butan-1-one is a ketone derivative featuring a tetrahydrofuran (oxolane) ring attached to the carbonyl carbon of a butanone backbone. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 144.17 g/mol.

Properties

CAS No.

100113-53-9

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

1-(oxolan-2-yl)butan-1-one

InChI

InChI=1S/C8H14O2/c1-2-4-7(9)8-5-3-6-10-8/h8H,2-6H2,1H3

InChI Key

AJVISEDONRMJFV-UHFFFAOYSA-N

SMILES

CCCC(=O)C1CCCO1

Canonical SMILES

CCCC(=O)C1CCCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-Substituted Butanones

Compounds like 1-(5-methylfuran-2-yl)butan-1-one and 1-(5-bromofuran-2-yl)butan-1-one () feature aromatic furan rings. These derivatives exhibit moderate yields (44–67%) in C-fused coupling reactions, suggesting utility in synthetic chemistry. Compared to the saturated oxolane ring in the target compound, the aromatic furan may enhance electrophilic reactivity but reduce photostability due to conjugation effects. For example, photodegradation studies on pyridylketoximes () indicate that substituent position and aromaticity significantly influence stability, with 2-pyridyl groups showing higher resistance to UV radiation than 3-pyridyl analogs. This implies that the oxolane substituent in 1-(Oxolan-2-yl)butan-1-one might offer greater photostability than furan analogs due to the absence of aromatic conjugation .

Thiophene-Substituted Butanones

1-(thiophen-2-yl)butan-1-one () and 1-(5-bromothien-2-yl)butan-1-one () incorporate sulfur-containing thiophene rings. Thiophene’s electron-rich nature enhances nucleophilic substitution reactivity, making these compounds valuable in materials science. In contrast, the oxolane ring’s ether oxygen may increase polarity, improving solubility in polar solvents. The brominated thiophene derivative (MW: 235.14 g/mol ) also highlights how halogenation can modulate electronic properties for targeted applications .

Benzodioxole and Amino-Substituted Butanones (Eutylone)

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) () is a psychoactive synthetic cathinone with a benzodioxole group and ethylamino side chain. Its molecular weight (221.25 g/mol) and structural complexity contrast sharply with the simpler oxolane-substituted target compound. Eutylone’s pharmacological activity underscores the impact of amino and benzodioxole groups on receptor binding, a feature absent in this compound, which lacks such functional groups .

Phenolic and Hydroxyphenyl-Substituted Butanones

Compounds like 1-(2-hydroxyphenyl)-3-methylbutan-1-one () and 1-(2,6-dihydroxyphenyl)butan-1-one () demonstrate bioactivity, including antifungal properties. The hydroxyl groups facilitate hydrogen bonding, enhancing solubility and biological interactions. For instance, 1-(2,6-dihydroxyphenyl)butan-1-one exhibits antifungal activity against Botrytis cinerea and Fusarium avenaceum ().

Pyridine and Chloropyridine-Substituted Butanones

1-(6-chloropyridin-3-yl)butan-1-one () incorporates a chloropyridine group, contributing to a molecular weight of 183.64 g/mol and a density of 1.153 g/cm³.

Piperazine and Thiophene-Substituted Butanones

1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () combines piperazine and thiophene moieties. Piperazine introduces basicity and hydrogen-bonding capacity, while thiophene contributes π-electron density. Such structural diversity enables applications in medicinal chemistry, contrasting with the target compound’s simpler ether-based design .

Data Table: Comparative Analysis of Butanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₈H₁₂O₂ 144.17 Oxolane (tetrahydrofuran) Inferred stability in non-polar media
1-(5-methylfuran-2-yl)butan-1-one C₉H₁₂O₂ 152.19 5-methylfuran Synthetic coupling reactions (44% yield)
1-(thiophen-2-yl)butan-1-one C₈H₁₀OS 154.23 Thiophene Materials science applications
Eutylone C₁₂H₁₅NO₃ 221.25 Benzodioxole, ethylamino Psychoactive agent
1-(2,6-dihydroxyphenyl)butan-1-one C₁₀H₁₂O₃ 180.20 2,6-dihydroxyphenyl Antifungal activity
1-(6-chloropyridin-3-yl)butan-1-one C₉H₁₀ClNO 183.64 6-chloropyridine High-density intermediate

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